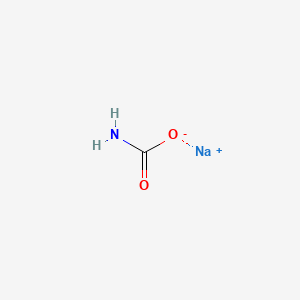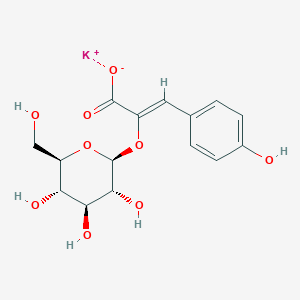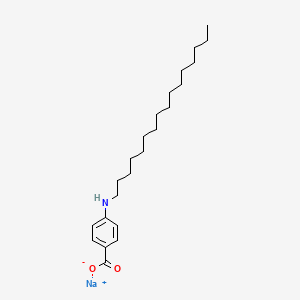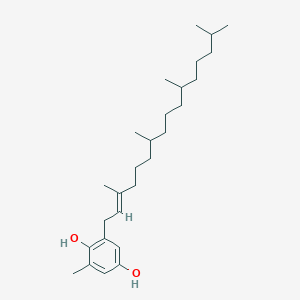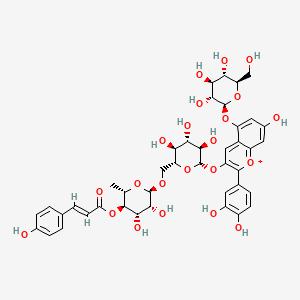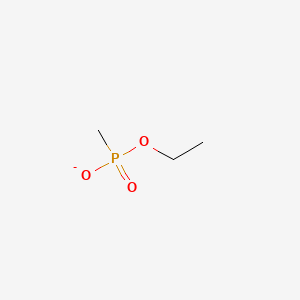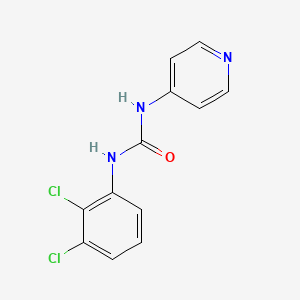
1-(2,3-Dichlorophenyl)-3-pyridin-4-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-dichlorophenyl)-3-pyridin-4-ylurea is a member of ureas.
Scientific Research Applications
Biocatalytic Synthesis in Microreaction Systems
The study by Chen et al. (2021) explored the biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid-liquid biphasic microreaction system, utilizing recombinant Escherichia coli as a whole-cell catalyst. This method demonstrated high efficiency and green synthesis, achieving a yield of 99.6% with high enantiomeric excess in a significantly reduced time compared to traditional methods. This research underscores the potential of microreaction systems in enhancing the synthesis efficiency of chemical compounds, potentially including 1-(2,3-Dichlorophenyl)-3-pyridin-4-ylurea, by leveraging biocatalysis and phase transfer strategies (Chen et al., 2021).
Synthesis and Biological Activities of Pyrimidine Derivatives
The work by Ladani et al. (2009) focused on the synthesis of oxopyrimidines and thiopyrimidines derived from 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridin-3-carbaldehyde, which were evaluated for their antimicrobial activities. Although the chemical structure differs from 1-(2,3-Dichlorophenyl)-3-pyridin-4-ylurea, the study highlights the potential of dichlorophenyl-pyridinyl compounds in developing antimicrobial agents, suggesting a possible research avenue for exploring the biological activities of 1-(2,3-Dichlorophenyl)-3-pyridin-4-ylurea (Ladani et al., 2009).
Chiral Intermediate Production for Pharmaceutical Applications
Research by Ni et al. (2012) on the production of a chiral intermediate for the anti-allergic drug Betahistine showcases the relevance of specific chemical compounds as intermediates in pharmaceutical synthesis. The study employed a Kluyveromyces sp. strain for the biotransformation of a chlorophenyl-pyridinyl methanone to its chiral form, illustrating the importance of microbial biocatalysis in producing chiral intermediates that could be analogous to the synthesis pathways of 1-(2,3-Dichlorophenyl)-3-pyridin-4-ylurea (Ni et al., 2012).
Anticancer and Antimicrobial Potential of Pyridyl-pyrazolines
The investigation by Katariya et al. (2021) into new 1,3-oxazole clubbed pyridyl-pyrazolines for their anticancer and antimicrobial properties provides insight into the therapeutic potential of pyridinyl compounds. This research could suggest a framework for studying the biological activities of 1-(2,3-Dichlorophenyl)-3-pyridin-4-ylurea, especially in the context of its potential anticancer and antimicrobial efficacy (Katariya et al., 2021).
properties
Product Name |
1-(2,3-Dichlorophenyl)-3-pyridin-4-ylurea |
|---|---|
Molecular Formula |
C12H9Cl2N3O |
Molecular Weight |
282.12 g/mol |
IUPAC Name |
1-(2,3-dichlorophenyl)-3-pyridin-4-ylurea |
InChI |
InChI=1S/C12H9Cl2N3O/c13-9-2-1-3-10(11(9)14)17-12(18)16-8-4-6-15-7-5-8/h1-7H,(H2,15,16,17,18) |
InChI Key |
RCZLNXMSMDZGPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)NC2=CC=NC=C2 |
solubility |
24.1 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![sodium;(6R)-3,3-dimethyl-7-oxo-6-[[2-[(2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1262194.png)
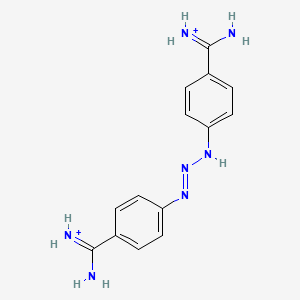
![1-(2-Phenylethyl)-4-[N-(2-fluorophenyl)methoxyacetamido]piperidine](/img/structure/B1262202.png)
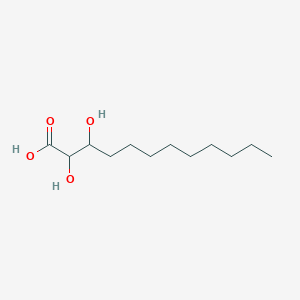
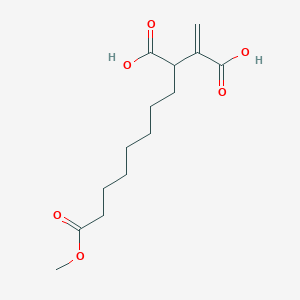
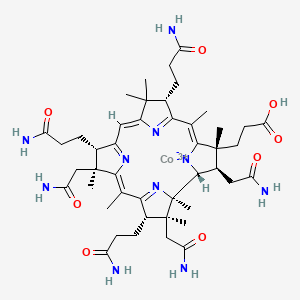
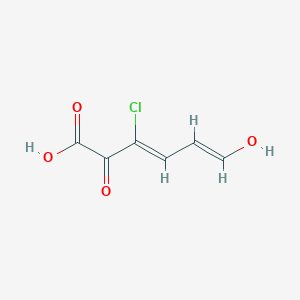
![(1R,5S,7S,8S,11R,12S,13R)-5-[(3E,5E)-6-bromohexa-3,5-dienyl]-1,7-dihydroxy-13-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-5,8,12-trimethyl-4,15-dioxabicyclo[9.3.1]pentadecan-3-one](/img/structure/B1262210.png)
